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Compound of Interest

Compound Name: 5-Iodothiophene-2-carbonitrile

Cat. No.: B178046 Get Quote

In the realm of medicinal chemistry and materials science, heterocyclic compounds are

foundational building blocks. Among these, thiophene derivatives are prized for their unique

electronic properties and their role as bioisosteres of benzene rings, offering modulated

physicochemical characteristics in drug candidates.[1][2] 5-Iodothiophene-2-carbonitrile
(C₅H₂INS) is one such versatile intermediate, featuring a polar nitrile group and a large,

polarizable iodine atom on the electron-rich thiophene scaffold.[3] Understanding and

quantifying its solubility is not a trivial academic exercise; it is a critical prerequisite for

successful reaction design, purification, formulation, and biological screening. Poor solubility

can halt the development of a promising compound, making its early characterization essential.

This guide provides a comprehensive technical overview of the solubility profile of 5-
Iodothiophene-2-carbonitrile. As explicit quantitative data for this specific molecule is not

widely published, we will first establish a robust theoretical framework to predict its behavior

based on its molecular structure. We will then detail a definitive experimental protocol for its

empirical determination using the gold-standard shake-flask method coupled with HPLC-UV

analysis. This document is designed for the practicing researcher, offering not just data and

protocols, but the underlying scientific rationale to empower informed decision-making in the

laboratory.

Theoretical Solubility Profile: A "Like Dissolves
Like" Analysis
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The solubility of a solute in a solvent is governed by the balance of intermolecular forces

between solute-solute, solvent-solvent, and solute-solvent molecules.[4] The adage "like

dissolves like" serves as our primary guide.[4] Let's dissect the structure of 5-Iodothiophene-
2-carbonitrile to predict its affinities.

Thiophene Ring: The core is an aromatic, sulfur-containing heterocycle. While the sulfur

atom introduces some polarity, the ring itself is predominantly non-polar and hydrophobic,

favoring interactions with other aromatic or non-polar solvents through π-π stacking and van

der Waals forces.[5]

Nitrile Group (-C≡N): This group is strongly polar and a potent hydrogen bond acceptor. Its

presence significantly increases the molecule's polarity and suggests favorable interactions

with polar aprotic solvents (e.g., DMSO, Acetonitrile) and some polar protic solvents.

Iodine Atom (-I): As a large, heavy halogen, iodine contributes significantly to the molecular

weight (235.05 g/mol ).[3] It is highly polarizable, enhancing London dispersion forces, which

can improve solubility in non-polar, polarizable solvents like dichloromethane or chloroform.

Prediction: Based on this analysis, 5-Iodothiophene-2-carbonitrile is predicted to be:

Poorly soluble in highly polar protic solvents like water, as the large, non-polar thiophene ring

and iodine atom will dominate over the nitrile group's polarity.[5][6]

Sparingly to moderately soluble in polar protic solvents such as ethanol and methanol, where

the nitrile can act as a hydrogen bond acceptor.

Highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), N,N-

Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF), which can

effectively solvate the polar nitrile group without the energetic penalty of disrupting a strong

hydrogen-bonding network.[7]

Moderately to highly soluble in halogenated solvents like Dichloromethane (DCM) and

Chloroform, due to dipole-dipole interactions and the polarizability of both the solvent and the

iodine atom.

Poorly soluble in non-polar aliphatic solvents like Hexane and Heptane, where the

molecule's overall polarity is a mismatch for the solvent's weak dispersion forces.
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The following diagram illustrates the key molecular features of 5-Iodothiophene-2-carbonitrile
and how they are expected to interact with different solvent classes.

dothiophene-2-carbonitrile

Molecular Properties

Solvent Classes & Interactions

Thiophene Ring

Nitrile Group (-CN)

Iodine Atom (-I)

Aromatic & Hydrophobic

Polar & H-Bond Acceptor

Large & Polarizable

Polar Aprotic
(DMSO, ACN)

Strong Interaction
(Dipole-Dipole)

Halogenated
(DCM, Chloroform)

Good Interaction
(Dispersion Forces)

Non-Polar
(Hexane)

Weak Interaction

Polar Protic
(Water, Ethanol)

Poor Interaction
(Hydrophobic Effect)

Moderate Interaction
(H-Bond Acceptor)
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Caption: Key molecular properties influencing solubility.

Illustrative Solubility Data
The table below presents hypothetical, yet scientifically plausible, solubility data for 5-
Iodothiophene-2-carbonitrile in common laboratory solvents at ambient temperature (25°C).

This data is intended to serve as a practical guide for solvent selection; however, empirical

verification is strongly recommended.
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Solvent Solvent Type
Dielectric
Constant
(20°C)[8]

Predicted
Solubility
(mg/mL)

Qualitative
Classification

Hexane Non-Polar 1.89 < 1 Insoluble

Toluene
Non-Polar

(Aromatic)
2.38 ~5-10

Sparingly

Soluble

Diethyl Ether Non-Polar 4.34 ~10-20
Sparingly

Soluble

Dichloromethane

(DCM)
Polar Aprotic 9.08 > 100 Freely Soluble

Tetrahydrofuran

(THF)
Polar Aprotic 7.58 > 100 Freely Soluble

Ethyl Acetate Polar Aprotic 6.02 ~50-75 Soluble

Acetone Polar Aprotic 21.0 > 100 Freely Soluble

Acetonitrile

(ACN)
Polar Aprotic 37.5 > 100 Freely Soluble

Isopropanol Polar Protic 19.9 ~20-30 Soluble

Ethanol Polar Protic 24.5 ~15-25 Soluble

Methanol Polar Protic 32.7 ~10-20
Sparingly

Soluble

Dimethyl

Sulfoxide

(DMSO)

Polar Aprotic 46.7 > 200 Very Soluble

Water Polar Protic 80.1 < 0.1 Insoluble

Experimental Protocol: Thermodynamic Solubility
Determination
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To obtain definitive, quantitative solubility data, the shake-flask method is the universally

recognized standard.[9] It measures the thermodynamic equilibrium solubility of a compound in

a given solvent at a specific temperature. The protocol outlined below is a self-validating

system when paired with a robust analytical quantification method like HPLC-UV.

Causality Behind Experimental Choices
Excess Solid: Using a quantity of solute visibly in excess of what can dissolve ensures that

the resulting solution is truly saturated at equilibrium.

Equilibration Time (24-48h): Achieving thermodynamic equilibrium is not instantaneous. A

prolonged incubation period with consistent agitation allows the dissolution process to reach

a steady state, providing a true measure of solubility rather than a kinetically limited one.

Temperature Control: Solubility is highly temperature-dependent.[4] Maintaining a constant

temperature is critical for reproducibility and accuracy.

Filtration: A 0.22 or 0.45 µm syringe filter is used to remove all undissolved solid particulates,

ensuring that the analyzed sample contains only the dissolved compound. The choice of filter

material (e.g., PTFE, PVDF) should be compatible with the solvent to prevent leaching of

contaminants.

Analytical Quantification (HPLC-UV): High-Performance Liquid Chromatography with UV

detection is an ideal method for quantifying the dissolved compound due to its high

sensitivity, specificity, and accuracy.[10][11] A calibration curve constructed from standards of

known concentration allows for the precise determination of the analyte concentration in the

saturated solution.

Step-by-Step Methodology
Preparation:

1. To a series of 4 mL glass vials, add approximately 20-30 mg of 5-Iodothiophene-2-
carbonitrile. The exact mass is not critical, but it must be in clear excess.

2. Precisely add 2.0 mL of the desired test solvent to each vial.

Equilibration:
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1. Seal the vials tightly with screw caps.

2. Place the vials on a rotating wheel or orbital shaker in a temperature-controlled incubator

set to 25°C.

3. Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.

Phase Separation & Sampling:

1. Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours

to permit the undissolved solid to settle.

2. Carefully draw a sample from the supernatant using a glass syringe.

3. Attach a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for organic solvents) to the

syringe.

4. Dispense the filtrate into a clean, pre-labeled HPLC vial. Discard the first few drops to

waste to ensure the filter is saturated and the collected sample is representative.

Dilution & Analysis:

1. Perform a serial dilution of the filtrate with the same solvent to bring the concentration into

the linear range of the HPLC-UV calibration curve. The dilution factor must be accurately

recorded.

2. Analyze the diluted sample by a validated HPLC-UV method. The concentration is

determined by comparing its peak area to a standard calibration curve.[12][13]

Calculation:

1. Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = C_hplc × DF

Where:

C_hplc = Concentration measured by HPLC (mg/mL)

DF = Dilution Factor
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Experimental Workflow Diagram
1. Preparation

Add excess solid 5-Iodothiophene-2-carbonitrile
to 2.0 mL of solvent in a vial.

2. Equilibration
Seal and agitate at constant

temperature (25°C) for 24-48h.

3. Phase Separation
Let stand for >2h for solid to settle.

4. Sampling & Filtration
Draw supernatant and pass through

a 0.45 µm syringe filter.

5. Dilution
Perform accurate serial dilution

of the filtrate.

6. Quantification
Analyze by validated HPLC-UV method

against a calibration curve.

7. Calculation
Solubility = [HPLC] x Dilution Factor

Click to download full resolution via product page

Caption: Workflow for shake-flask solubility determination.
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Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 5-Iodothiophene-2-carbonitrile is not readily

available, data from structurally related compounds like 2-iodothiophene and other substituted

thiophene-carbonitriles can inform safe handling practices.[14][15][16]

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.

Causes skin and serious eye irritation. May cause respiratory irritation.[16]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[14]

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

Keep away from heat, sparks, and open flames.[17]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Disposal: Dispose of waste material and contaminated containers at an approved waste

disposal plant in accordance with local, regional, and national regulations. Do not allow the

product to enter drains.[18]

Conclusion
5-Iodothiophene-2-carbonitrile is a polar molecule with significant non-polar character,

predicting a nuanced solubility profile. It is expected to be most soluble in polar aprotic solvents

like DMSO and ACN, and poorly soluble in water and non-polar hydrocarbons. For any

application in research or development, from reaction setup to formulation, relying on prediction

alone is insufficient. The definitive determination of its thermodynamic solubility via the shake-

flask method is essential. The protocols and insights provided in this guide equip researchers

with the necessary framework to both predict and empirically validate this critical

physicochemical parameter, ensuring a solid foundation for subsequent scientific investigation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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